

A Comprehensive Technical Guide to Beta-Benzyl L-Aspartate: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzylaspartic acid	
Cat. No.:	B1328789	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-benzyl L-aspartate (H-Asp(OBzl)-OH) is a derivative of the naturally occurring amino acid L-aspartic acid, where the side-chain (beta) carboxylic acid is protected as a benzyl ester. This modification is crucial in synthetic organic chemistry, particularly in peptide synthesis, as it prevents the side-chain carboxyl group from participating in unwanted reactions during peptide bond formation. Its unique structural characteristics also make it a valuable building block for the development of novel polymers and drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical properties of beta-benzyl L-aspartate, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.

Physicochemical Properties of Beta-Benzyl L-Aspartate

The physicochemical properties of beta-benzyl L-aspartate are fundamental to its application in various scientific fields. These properties dictate its solubility, reactivity, and handling procedures. The key quantitative data are summarized in the tables below.

General and Chemical Identifiers

Property	Value	Reference
CAS Number	2177-63-1	[1][2][3][4][5][6]
Molecular Formula	C11H13NO4	[1][2][3][4][7]
Molecular Weight	223.23 g/mol	[3]
IUPAC Name	(2S)-2-amino-4-oxo-4- (phenylmethoxy)butanoic acid	[2][4]
Synonyms	L-Aspartic acid 4-benzyl ester, H-Asp(OBzl)-OH, β-Benzyl L- aspartate	[3][4][5][6]
InChI Key	VGALFAWDSNRXJK- VIFPVBQESA-N	[4]
SMILES	NINVALID-LINKC(O)=O	

Physical and Spectroscopic Properties

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1][2][6][8]
Melting Point	196-225 °C (decomposes)	[1][9]
Solubility	Insoluble in water. Soluble in 1N HCl and acetic acid.	[4][10]
Optical Rotation	$[\alpha]D^{20} = +26 \pm 2^{\circ} \text{ (c=1 in 1N)}$	[1][2][6]
Storage Temperature	0-8 °C, recommended -20°C for long-term storage	[1][8][11]

Acid-Base Properties

The pKa values of beta-benzyl L-aspartate are crucial for understanding its charge state at different pH values, which is particularly important in purification and reaction condition

optimization. While specific experimental pKa values for the ester are not readily available, the values for the parent amino acid, L-aspartic acid, provide a useful reference. The esterification of the side-chain carboxyl group removes its acidic proton, leaving the α -carboxyl and α -amino groups as the primary ionizable functions.

Ionizable Group	pKa Value (L-Aspartic Acid)	Expected Effect of Benzyl Esterification
α-carboxyl (pKa ₁)	1.88 - 1.99	Minimal change expected.
α-amino (pKa ₂)	9.60 - 9.90	Minimal change expected.
β-carboxyl (pKa₃)	3.65 - 3.90	This group is esterified and no longer has an acidic proton.
Data for L-Aspartic Acid sourced from multiple references.[12][13][14]		

Experimental Protocols and MethodologiesSynthesis of Beta-Benzyl L-Aspartate

The most common method for the synthesis of beta-benzyl L-aspartate involves the direct esterification of L-aspartic acid with benzyl alcohol in the presence of an acid catalyst.

Protocol: One-Pot Synthesis via Acid-Catalyzed Esterification[15]

- Reaction Setup: A mixture of L-aspartic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and benzyl alcohol (5.0 eq) is prepared.
- Solvent Addition: An azeotroping solvent, such as cyclohexane, is added to the mixture. The
 use of cyclohexane is favored over previously used solvents like benzene or toluene for
 safety and to prevent racemization.[15]
- Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the esterification reaction, driving the equilibrium towards the product. The reaction is typically monitored by TLC until the starting material is consumed (approx. 6 hours).[15]

- Product Isolation: The reaction mixture is cooled, and an anti-solvent like isopropyl alcohol is added to precipitate the p-toluenesulfonate salt of the product.
- Purification: The resulting solid is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield the enantiomerically pure product.[15]

Click to download full resolution via product page

Synthesis workflow for beta-benzyl L-aspartate.

Characterization and Quality Control

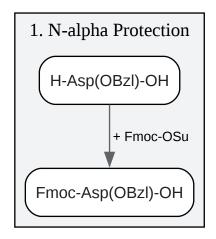
High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using reverse-phase HPLC.[1] A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at approximately 214 nm.

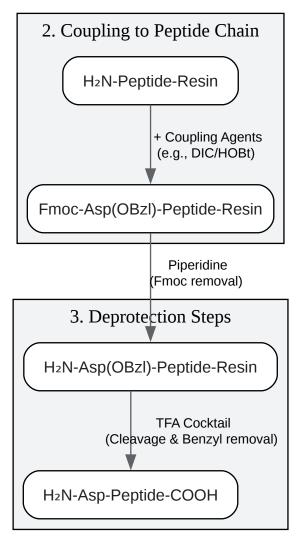
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. For the related Boc-protected beta-benzyl L-aspartate, characteristic proton signals include those for the benzyl group (aromatic protons and the CH₂), the amino acid backbone protons, and the Boc protecting group. Similar signals (minus the Boc group) are expected for the title compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[2][16] Key vibrational bands include:

- ~3400-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid and N-H stretch of the amine.
- ~1730 cm⁻¹: C=O stretch of the benzyl ester.

- ~1650-1550 cm⁻¹: C=O stretch of the carboxylic acid and N-H bending.
- ~1200 cm⁻¹: C-O stretch of the ester and carboxylic acid.

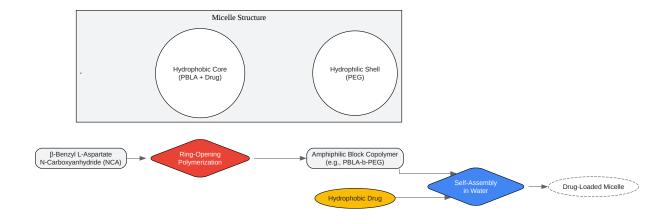

Applications in Research and Drug Development


Beta-benzyl L-aspartate is a cornerstone reagent in the synthesis of peptides and has emerging applications in the development of advanced drug delivery systems.

Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the benzyl group serves as an effective protecting group for the side-chain carboxylate of aspartic acid. This prevents the formation of branched peptides or other side reactions. The benzyl group is stable to the basic conditions used for Fmoc deprotection but can be readily removed under reductive conditions (e.g., hydrogenolysis with a palladium catalyst) or with strong acids.[1][17]

Click to download full resolution via product page


Role of beta-benzyl L-aspartate in Fmoc-based peptide synthesis.

Drug Delivery Systems

The polymerization of beta-benzyl L-aspartate derivatives, often through the ring-opening polymerization of its N-carboxyanhydride (NCA), produces poly(β-benzyl L-aspartate) (PBLA). [18][19] This polymer is a versatile scaffold for creating drug delivery vehicles.

- Amphiphilic Block Copolymers: PBLA can be used to form the hydrophobic block in amphiphilic block copolymers (e.g., with polyethylene glycol, PEG, as the hydrophilic block).
 [19]
- Micelle Formation: In aqueous solutions, these copolymers self-assemble into micelles, with a hydrophobic PBLA core capable of encapsulating poorly water-soluble drugs and a hydrophilic PEG shell that provides stability and biocompatibility.[19]
- Controlled Release: The release of the encapsulated drug can be controlled, and the polymer backbone is biodegradable, breaking down into non-toxic components.

Click to download full resolution via product page

Use of beta-benzyl L-aspartate derivatives in drug delivery.

Conclusion

Beta-benzyl L-aspartate is a vital compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable reagent. Its primary role as a protected amino acid in peptide synthesis is indispensable for producing complex peptide-based therapeutics. Furthermore, its use as a monomer for creating advanced, biodegradable polymers highlights its expanding importance in the field of drug delivery and biomaterials. This guide provides the core technical information required for researchers and drug development professionals to effectively utilize beta-benzyl L-aspartate in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. L-Aspartic acid beta-benzyl ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. L-Aspartic acid 4-benzyl ester, 98% | Fisher Scientific [fishersci.ca]
- 5. 4-Benzyl L-Aspartate 2177-63-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. 4-Benzyl L-Aspartate 2177-63-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. β-Benzyl L-Aspartic Acid NCA [nanosoftpolymers.com]
- 10. beta-Benzyl N-Cbz-L-aspartate [chembk.com]

- 11. chemimpex.com [chemimpex.com]
- 12. iscabiochemicals.com [iscabiochemicals.com]
- 13. Ch27 pKa and pI values [chem.ucalgary.ca]
- 14. Amino Acids [vanderbilt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and drug release of star-shaped poly(benzyl L-aspartate)-block-poly(ethylene glycol) copolymers with POSS cores PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Beta-Benzyl L-Aspartate: Physicochemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328789#physicochemical-properties-of-beta-benzyl-l-aspartate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com